N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide
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Overview
Description
N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethyl(3-phenylpropyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide typically involves the reaction of 3-aminophenylacetic acid with ethyl(3-phenylpropyl)amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Known for its analgesic and antipyretic properties.
N-Phenylacetamide: Used as an intermediate in the synthesis of pharmaceuticals and dyes.
N-(3-Aminophenyl)acetamide: Studied for its potential biological activities
Uniqueness
N-(3-(Ethyl(3-phenylpropyl)amino)phenyl)acetamide stands out due to its unique structure, which combines an acetamide group with an ethyl(3-phenylpropyl)amino substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
55296-94-1 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[3-[ethyl(3-phenylpropyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C19H24N2O/c1-3-21(14-8-11-17-9-5-4-6-10-17)19-13-7-12-18(15-19)20-16(2)22/h4-7,9-10,12-13,15H,3,8,11,14H2,1-2H3,(H,20,22) |
InChI Key |
AORCSBVDYMRZOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)C2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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